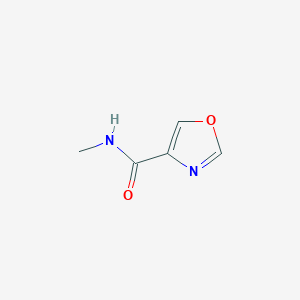
N-Methyl-4-oxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-oxazolecarboxamide is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-4-oxazolecarboxamide can be synthesized through several methods. One common approach involves the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method typically involves the reaction of TosMIC with aldehydes or ketones under basic conditions to form the oxazole ring .
Industrial Production Methods
Industrial production of oxazole-4-carboxylic acid methylamide often involves the use of scalable and efficient catalytic systems. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives with high yields and reusability . These catalysts offer advantages such as easy separation from reaction mixtures and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-oxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole-4-carboxylic acid.
Reduction: Reduction reactions can convert oxazole-4-carboxylic acid methylamide to its corresponding alcohol derivative.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed reactions with aryl halides are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazole-4-carboxylic acid, oxazole-4-carboxylic acid alcohol derivatives, and various substituted oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-oxazolecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Oxazole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of oxazole-4-carboxylic acid methylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring structure allows for binding to these targets through various non-covalent interactions, including hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole-4-carboxylic acid: Similar in structure but lacks the methylamide group.
Oxazole-5-carboxylic acid: Differing in the position of the carboxylic acid group.
Isoxazole derivatives: Contain a similar five-membered ring but with different positioning of nitrogen and oxygen atoms.
Uniqueness
N-Methyl-4-oxazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamide group enhances its solubility and reactivity compared to other oxazole derivatives .
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
N-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C5H6N2O2/c1-6-5(8)4-2-9-3-7-4/h2-3H,1H3,(H,6,8) |
InChI-Schlüssel |
DMAXGRXCIOFHGT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=COC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















